molecular formula C19H17N5O B2376433 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207049-68-0

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2376433
CAS No.: 1207049-68-0
M. Wt: 331.379
InChI Key: DAGPHCGCMJLRGM-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a benzimidazole core, a structure recognized for its significant potential in oncological research . This compound is designed for research purposes only and is not intended for diagnostic or therapeutic use in humans. Research Applications and Value While specific data on this compound is emerging, its molecular architecture is closely related to documented kinase inhibitors. Compounds with similar hybrid structures, combining benzimidazole and pyrazole pharmacophores, have been identified as potent and selective inhibitors of specific kinases. For instance, analogous molecules have demonstrated high potency as casein kinase 1 delta/epsilon (CK1δ/ε) inhibitors , which are implicated in cell cycle progression and proliferation . Other structurally related benzimidazole derivatives have shown promise as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and Fms-like tyrosine kinase 3 (FLT3) , both of which are critical targets in anti-angiogenesis and leukemia research, respectively. Handling and Usage This product is offered 'For Research Use Only'. It is strictly for laboratory research and should not be used for diagnostic, therapeutic, or any other human consumption. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-11-20-24(2)17(12)19(25)23-14-8-4-3-7-13(14)18-21-15-9-5-6-10-16(15)22-18/h3-11H,1-2H3,(H,21,22)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGPHCGCMJLRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the formation of the benzimidazole core followed by the attachment of the pyrazole ring. One common method involves the reaction of 1,2-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole core . The pyrazole ring can then be introduced through a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced forms of the pyrazole ring .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of benzimidazole derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, in cancer therapeutics. These compounds exhibit promising activity against various cancer types by targeting receptor tyrosine kinases (RTKs) such as EGFR and HER2, which are over-expressed in many cancers. For instance:

  • Multi-target RTK Inhibition : Compounds similar to this compound have been shown to inhibit key pathways involved in tumor proliferation and survival. They can induce apoptosis in cancer cells and demonstrate low toxicity profiles, making them suitable candidates for further development in clinical settings .

Anti-inflammatory Activity

Benzimidazole derivatives have also been studied for their anti-inflammatory properties. The compound has been associated with significant reductions in edema and inflammatory markers, outperforming standard anti-inflammatory drugs such as indomethacin and rofecoxib in various animal models:

  • Mechanism of Action : The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in the inflammatory response. Studies report that derivatives show IC50 values indicating effective COX inhibition .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has demonstrated notable analgesic effects. Research indicates that it significantly reduces pain responses comparable to established analgesics like aspirin:

  • Efficacy in Pain Models : Experimental models have shown that doses of the compound lead to a marked decrease in writhing responses, suggesting its potential use as an analgesic agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methodologies that emphasize the formation of C–N bonds and the introduction of functional groups that enhance bioactivity.

Synthetic Methods

The compound can be synthesized using a straightforward approach involving benzimidazole derivatives and pyrazole carboxamides:

Method Description
Condensation Reaction Involves the reaction between benzimidazole derivatives and pyrazole intermediates under mild conditions to form the desired compound .
Functionalization Modifications at specific positions on the benzimidazole or pyrazole rings can enhance pharmacological properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : Variations in substituents on the benzimidazole ring significantly influence biological activity. For example, electron-withdrawing groups tend to enhance potency against COX enzymes and improve anticancer activity .

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

Study on Analgesic Activity

In a study conducted by Sharma et al., a series of benzimidazole derivatives were evaluated for their analgesic properties. The results indicated that specific modifications led to enhanced analgesic effects compared to standard treatments .

Evaluation of Antitumor Activity

A comprehensive review highlighted various benzimidazole derivatives exhibiting potent antitumor activity across different cancer cell lines. The compounds demonstrated significant inhibition of cell proliferation and induced apoptosis through multiple pathways .

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The available evidence focuses on imidazole and pyrazole derivatives, which share functional groups with the target compound. Below is a comparative analysis based on structural and pharmacological features:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Pharmacological Activity
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide Benzimidazole + Pyrazole Carboxamide, Methyl groups Not explicitly reported
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Imidazole + Pyrazol-3-one Oxo group, Arylidene substituents Growth inhibitory activity against microbes
4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Pyrazol-3-one Amino group, Methyl groups Intermediate for antimicrobial agents

Key Observations:

Structural Divergence: The target compound incorporates a benzimidazole ring instead of a simpler imidazole or pyrazol-3-one system.

Functional Group Impact : The carboxamide group in the target compound differs from the oxo group in the compared imidazole derivatives. Carboxamides are generally more polar and may influence solubility and membrane permeability.

This highlights the need for targeted biological assays.

Research Findings and Limitations

  • Synthetic Challenges : The synthesis of benzimidazole-containing compounds (like the target) often requires multi-step reactions, including condensation and cyclization, which may reduce yield compared to simpler imidazole derivatives .
  • Antimicrobial Potential: Imidazole-pyrazole hybrids (e.g., 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) show growth inhibition against Gram-positive bacteria and fungi, suggesting a possible scaffold for the target compound . However, structural differences (e.g., benzimidazole vs. imidazole) may alter specificity.
  • Computational Insights: No crystallographic or computational data (e.g., docking studies) are provided in the evidence for the target compound. Tools like SHELX could refine its structure-property relationships.

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

This compound belongs to a class of benzimidazole derivatives known for their diverse pharmacological activities. The synthesis typically involves the formation of C–N bonds through reactions involving aromatic aldehydes and o-phenylenediamines under mild conditions. Recent advancements have highlighted methods that yield high purity and bioactivity profiles .

Anticancer Properties

Research has demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activities. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

These effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells, as indicated by flow cytometry and cell viability assays .

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-23125.72 ± 3.95Apoptosis induction
HepG230.5 ± 5.0Cell cycle arrest and apoptosis
Colorectal Cancer22.0 ± 4.0Inhibition of proliferation

Enzyme Inhibition

The compound also shows promise as an α-glucosidase inhibitor, which is crucial for managing diabetes. Kinetic studies reveal that it acts as a non-competitive inhibitor with a binding affinity that demonstrates significant hypoglycemic activity comparable to established drugs like acarbose .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same structural family:

  • Study on α-Glucosidase Inhibition : A series of benzimidazole derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase, showing promising results with low IC50 values indicating strong binding affinity .
  • Antitumor Activity Assessment : A comparative analysis was conducted on various pyrazole derivatives, revealing that those with benzimidazole substitutions exhibited enhanced antitumor efficacy against multiple cancer types .
  • Molecular Docking Studies : Computational studies have supported experimental findings by illustrating how this compound binds to target enzymes at allosteric sites, providing insights into its mechanism of action .

Q & A

Q. Purity Verification :

  • Chromatography : Use HPLC with C18 columns (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Confirm structural integrity via 1H^1H/13C^{13}C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for benzimidazole ), IR (C=O stretch ~1650 cm1^{-1}), and mass spectrometry (exact mass ~363.16 g/mol) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 66.0%, H: 5.2%, N: 19.3%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H^1H NMR : Resolves aromatic protons (benzimidazole and pyrazole rings) and methyl groups. For example, the 1,4-dimethyl groups on the pyrazole appear as singlets at δ 2.3–2.6 ppm .
  • IR Spectroscopy : Identifies carboxamide (C=O at ~1650 cm1^{-1}) and NH stretches (~3300 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ at m/z 363.1621) .
  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions (if crystalline) .

Advanced: How can density functional theory (DFT) be applied to predict electronic properties and reactivity?

Methodological Answer:

Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost .

Basis Sets : Employ 6-31G(d,p) for geometry optimization and frequency calculations to confirm minima (no imaginary frequencies) .

Property Prediction :

  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (narrow gaps suggest higher electrophilicity) .
  • Electrostatic Potential Maps : Visualize electron-rich regions (benzimidazole) for nucleophilic attack .
  • Thermochemistry : Estimate bond dissociation energies (e.g., C–N in carboxamide) using gradient-corrected functionals .

Validation : Compare DFT-predicted IR/NMR spectra with experimental data to refine computational models .

Advanced: What strategies resolve contradictions in biological activity data across assay conditions?

Methodological Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Normalize activity to protein concentration (Bradford assay) and account for solvent effects (DMSO < 0.1%) .

Data Triangulation :

  • Combine in vitro results (e.g., IC50_{50}) with molecular docking (AutoDock Vina) to validate binding modes .
  • Cross-reference with in silico ADMET predictions (e.g., LogP ~2.5 for membrane permeability) .

Statistical Analysis : Apply ANOVA to identify significant variables (e.g., pH, temperature) and use Bland-Altman plots for inter-assay reproducibility .

Example : Discrepancies in IC50_{50} values (e.g., 5 µM vs. 20 µM) may arise from differences in ATP concentrations in kinase assays. Adjust ATP levels to 1 mM for comparability .

Advanced: How do substituent modifications influence the compound’s bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

  • Electron-Withdrawing Groups (EWGs) : Introduce halogens (e.g., -F, -Br) at the benzimidazole phenyl ring to enhance metabolic stability .
  • Methyl Groups : The 1,4-dimethyl on pyrazole improves lipophilicity (LogP +0.3) but may sterically hinder target binding .

Synthetic Approaches :

  • Use Suzuki-Miyaura coupling to add aryl groups (e.g., 4-fluorophenyl) to the pyrazole core .
  • Optimize reaction conditions (microwave irradiation, 100°C, 30 min) for higher yields (~85%) .

Biological Testing : Compare inhibition of CYP450 isoforms (e.g., CYP3A4) to assess metabolic interference .

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